molecular formula C11H8BrF6NO2 B8441521 N-[4-Bromo-2-(trifluoromethyl)phenyl]-N-(2,2,2-trifluoroethyl)glycine

N-[4-Bromo-2-(trifluoromethyl)phenyl]-N-(2,2,2-trifluoroethyl)glycine

Cat. No. B8441521
M. Wt: 380.08 g/mol
InChI Key: SUQQEKAGYRFIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-Bromo-2-(trifluoromethyl)phenyl]-N-(2,2,2-trifluoroethyl)glycine is a useful research compound. Its molecular formula is C11H8BrF6NO2 and its molecular weight is 380.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-Bromo-2-(trifluoromethyl)phenyl]-N-(2,2,2-trifluoroethyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-Bromo-2-(trifluoromethyl)phenyl]-N-(2,2,2-trifluoroethyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H8BrF6NO2

Molecular Weight

380.08 g/mol

IUPAC Name

2-[4-bromo-N-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)anilino]acetic acid

InChI

InChI=1S/C11H8BrF6NO2/c12-6-1-2-8(7(3-6)11(16,17)18)19(4-9(20)21)5-10(13,14)15/h1-3H,4-5H2,(H,20,21)

InChI Key

SUQQEKAGYRFIRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)N(CC(=O)O)CC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of hexanes-washed NaH (0.492 g of a 60% w/w suspension in mineral oil, 12.3 mmol) in dry DMF (10 mL) at 0° C. was added a solution of 4-bromo-N-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)aniline (1.96 g, 6.13 mmol) in DMF (2 mL), dropwise over 5 min. The mixture was stirred 15 min and tert-butyl bromoacetate (1.82 mL, 12.3 mmol) was added dropwise over 1 min. The mixture was stirred overnight, slowly warming to rt. The mixture was poured into water and the whole was extracted with Et2O (×3). Combined organic portions were washed (water, brine), dried over Na2SO4, filtered and concentrated. The residue was dissolved in CH2Cl2 (20 mL) and to this solution was added Et3SiH (4.9 mL, 31 mmol) and TFA (20 mL). The mixture was stirred 1.5 h at rt and concentrated in vacuo. The residue was partitioned between water/Et2O and the layers were separated. The organic layer was concentrated in vacuo. The residue was purified by filtration through a pad of silica gel (10% EtOAc/hexanes, then EtOAc to elute carboxylic acid) affording 1.50 g of the title compound as a pale yellow solid: MS (APCI) m/z 380 ([M−H]−, 81Br), 378 ([M−H]−, 79Br).
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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